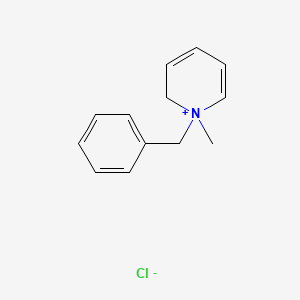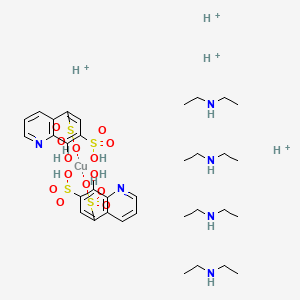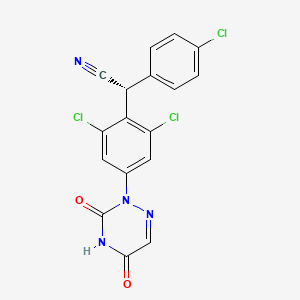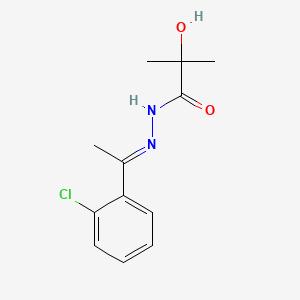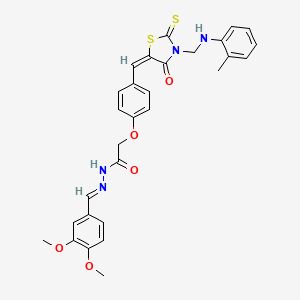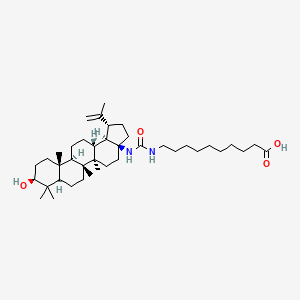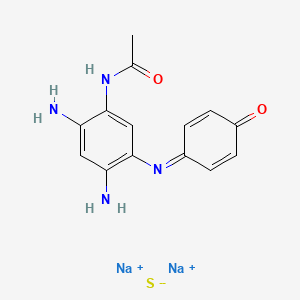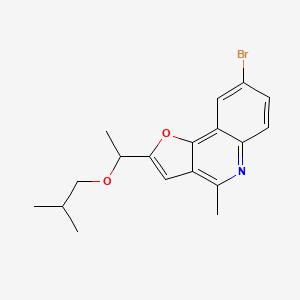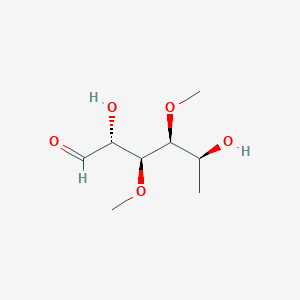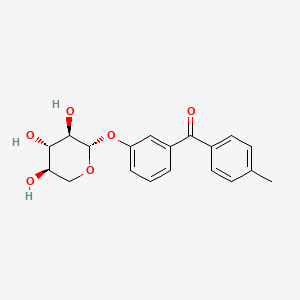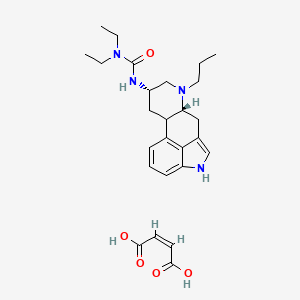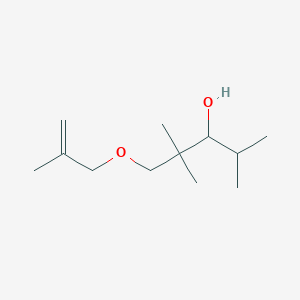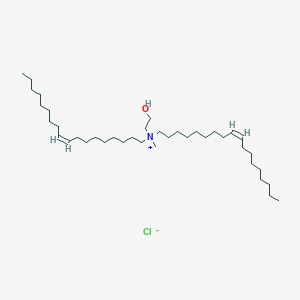
(2-Hydroxyethyl)methyldioleylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)methyldioleylammonium chloride is a quaternary ammonium compound with the chemical formula C39H78ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)methyldioleylammonium chloride typically involves the reaction of dioleylamine with ethylene oxide, followed by methylation and quaternization with methyl chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)methyldioleylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products .
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted quaternary ammonium compounds .
Scientific Research Applications
(2-Hydroxyethyl)methyldioleylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is used in cell culture and molecular biology experiments as a transfection reagent.
Industry: The compound is used in the formulation of personal care products, detergents, and fabric softeners.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)methyldioleylammonium chloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, facilitating the delivery of molecules into cells. It also interacts with various molecular targets and pathways, enhancing the efficacy of drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)dimethyldioleylammonium chloride
- (2-Hydroxyethyl)trimethyldioleylammonium chloride
- (2-Hydroxyethyl)ethyldioleylammonium chloride
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)methyldioleylammonium chloride has unique surfactant properties that make it particularly effective in applications requiring the disruption of lipid bilayers. Its specific molecular structure allows for better interaction with cell membranes and proteins, enhancing its efficacy in various applications .
Properties
CAS No. |
96837-05-7 |
|---|---|
Molecular Formula |
C39H78ClNO |
Molecular Weight |
612.5 g/mol |
IUPAC Name |
2-hydroxyethyl-methyl-bis[(Z)-octadec-9-enyl]azanium;chloride |
InChI |
InChI=1S/C39H78NO.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-40(3,38-39-41)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,41H,4-17,22-39H2,1-3H3;1H/q+1;/p-1/b20-18-,21-19-; |
InChI Key |
ZRMNOOHUVNXIGY-YIQDKWKASA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](CCO)(CCCCCCCC/C=C\CCCCCCCC)C.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(CCCCCCCCC=CCCCCCCCC)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


